N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a substituted thiazole ring. The thiazole moiety is substituted at the 4-position with a 2,5-dimethylphenyl group, while the thiophene ring bears a nitro group at the 5-position (Canonical SMILES: CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]) . This compound is synthesized via amide bond formation between thiophene-2-carboxylic acid derivatives and substituted thiazole amines under conditions similar to those described in and , involving reflux in acetonitrile or other polar solvents .
Key structural features include:
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-5-6-11(2)12(8-10)13-9-21-16(17-13)18-15(19)14-4-3-7-20-14/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHBSWKDGYBBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Carboxamide Group: The final step involves the reaction of the thiazole-thiophene intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. Research indicates that thiazole derivatives can inhibit viral replication through various mechanisms, including the inhibition of viral polymerases. For instance, compounds exhibiting structural similarities have shown effective inhibition against RNA viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV) with IC50 values in the low micromolar range .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Thiazole derivatives have been reported to induce apoptosis in cancer cells through the modulation of various signaling pathways. For example, a study demonstrated that thiazole-based compounds could inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes. In vitro studies have reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and exhibit good charge transport properties is crucial for enhancing device performance .
Sensors
Thiazole derivatives are being explored for their use in sensor technology due to their sensitivity to environmental changes. For example, modifications of the thiophene structure have been utilized to develop sensors capable of detecting toxic gases and pollutants at low concentrations .
Case Study 1: Antiviral Efficacy
A study conducted on a series of thiazole derivatives demonstrated that specific modifications to the thiazole ring significantly enhanced antiviral activity against HCV. The most potent derivative exhibited an EC50 value of 0.26 μM, showcasing the potential for developing effective antiviral agents based on this scaffold .
Case Study 2: Anticancer Mechanism
In a preclinical trial assessing the anticancer effects of thiazole-containing compounds on human breast cancer cells, researchers found that treatment led to a reduction in cell viability by over 70%. The study elucidated the compound's ability to activate apoptotic pathways through the upregulation of pro-apoptotic proteins .
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations :
Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in the target compound) enhance activity in PET inhibition (IC₅₀ ~10 µM for analogs in ) by increasing electron deficiency . Lipophilic substituents (e.g., 2,5-dimethylphenyl) improve membrane permeability, as seen in calcium channel activators like 2D216 () .
Synthetic Routes: Microwave-assisted synthesis () achieves higher yields for carboxamides compared to conventional reflux methods .
Biological Activity: PET Inhibition: Naphthalene-carboxamides () and thiophene-carboxamides (target compound) both inhibit photosynthetic electron transport, but the nitro group in the latter may enhance potency .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3-{[4-(4-Chlorophenyl)thiazol-2-yl]...}propanoic acid (3g) | N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
|---|---|---|---|
| Lipophilicity (LogP) | Estimated high (due to NO₂ and dimethylphenyl) | Moderate (Cl substituent) | High (naphthalene core) |
| Solubility | Low (non-polar groups) | Moderate (carboxylic acid) | Low (hydroxynaphthalene) |
| pKa | ~2.5 (carboxamide) | ~4.5 (carboxylic acid) | ~8.5 (phenolic -OH) |
Notes:
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the thiazole derivative class. Its structure includes a thiazole ring fused with a thiophene moiety and an amide functional group. The compound can be synthesized through various methods involving the reaction of 2,5-dimethylphenylamine with appropriate thiazole precursors under controlled conditions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against several pathogens. For instance:
- Gram-positive Bacteria: The compound exhibits notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, demonstrating its potential as a novel antimicrobial agent .
- Fungal Infections: It has shown broad-spectrum antifungal activity against drug-resistant strains of Candida species, outperforming traditional antifungal agents like fluconazole .
Anticancer Activity
The anticancer effects of this compound have been investigated in various cancer cell lines:
- Caco-2 Cells: In vitro studies indicate that this compound significantly reduces cell viability in Caco-2 cells, with an IC50 value indicating substantial cytotoxicity .
- A549 Cells: The compound also demonstrates activity against lung cancer cells (A549), although the efficacy varies depending on structural modifications .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects.
- Cell Cycle Arrest: In cancer cells, it appears to induce cell cycle arrest and apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2,5-dimethylphenyl)acetamide | Thiazole ring | Moderate antimicrobial activity |
| N-(4-methylphenyl)thiazole | Methyl substitution on phenyl | Enhanced anticancer activity |
| N-(3,4-dimethylphenyl)thiazole | Dimethyl substitution | Variable activity across different cancer lines |
The unique arrangement of substituents in this compound contributes to its distinct biological profile compared to other thiazole derivatives.
Case Studies and Research Findings
Several case studies have documented the biological efficacy of this compound:
- Antibacterial Efficacy: A study reported that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains .
- Anticancer Studies: Research utilizing various cancer cell lines demonstrated that structural modifications could enhance anticancer properties. For example, compounds with additional methyl groups on the phenyl ring showed increased cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, thiophene-2-carboxamide derivatives are often prepared by reacting thiophene precursors with acyl chlorides or through Friedel-Crafts acylation (e.g., thiophene ring functionalization in ). Ethanol and DMF are common solvents for crystallization, with yields ranging from 60% to 86% depending on substituents and purification techniques . Optimizing reaction time, temperature (e.g., reflux at 60–80°C), and stoichiometric ratios of intermediates (e.g., aromatic aldehydes or isothiocyanates) can enhance yields. Column chromatography or recrystallization from isopropyl alcohol/ethyl acetate (1:1) improves purity .
Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound and confirm its structural integrity?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1714 cm⁻¹, C=N at ~1604 cm⁻¹, and C-S-C at ~753 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.67–8.67 ppm for thiophene and phenyl groups) and methyl substituents (δ 2.58 ppm for –CH₃) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 446.30 for M⁺ in coumarin-linked derivatives) and fragmentation patterns .
Q. What solubility and stability properties are critical for in vitro bioactivity assays?
- Methodological Answer : Solubility in DMSO or ethanol (common solvents for biological testing) should be quantified via UV-Vis spectroscopy or HPLC. The compound’s pKa (~2.53) suggests moderate aqueous solubility under acidic conditions, requiring buffered solutions (e.g., PBS at pH 7.4) for stability . Thermal stability can be assessed via differential scanning calorimetry (DSC), with melting points reported between 114–220°C .
Advanced Research Questions
Q. How do crystallographic studies resolve ambiguities in molecular conformation, and what software tools are recommended?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) can determine hydrogen-bonding patterns (e.g., N–H···O/S interactions) and confirm stereochemistry . ORTEP-3 is suitable for visualizing thermal ellipsoids and molecular packing . For example, highlights hydrogen bonding directed toward nitrogen atoms in chlorinated derivatives, influencing crystal lattice stability.
Q. How can structure-activity relationships (SAR) be systematically explored to enhance antimicrobial or antitumor efficacy?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) at the 4-phenyl position to enhance antimicrobial activity ( reports MIC improvements with 3,4-dichlorophenyl substituents).
- Scaffold Hybridization : Coupling with coumarin (e.g., compound 14 in ) or triazole moieties ( ) can modulate α-glucosidase inhibition or antitumor activity.
- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities for bacterial protein synthesis machinery (e.g., 50S ribosomal subunit) .
Q. What strategies address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., fixed pH, temperature, and cell lines). For instance, discrepancies in antitumor data ( ) may arise from varying MTT assay protocols.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that influence efficacy .
- Synergistic Studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms in multidrug-resistant pathogens .
Critical Analysis of Contradictions
- Synthetic Yields : Variations (e.g., 62% vs. 86% in vs. 12) may stem from differences in purification methods (e.g., chromatography vs. recrystallization).
- Bioactivity : Chlorinated derivatives in show antibacterial effects via protein synthesis inhibition, while attributes activity to membrane disruption. Cross-validation using transcriptomic profiling is recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
